Hystatin 1

Prodrug stability Marine alkaloid Chemical degradation

Hystatin 1 is the disodium phosphate prodrug of the marine alkaloid isoaaptamine, a 1H-benzo[de][1,6]naphthyridine originally isolated from the sponge Hymeniacidon sp. Unlike the parent isoaaptamine, which rapidly degrades through air oxidation, hystatin 1 was expressly designed as a chemically stable derivative to enable practical handling, storage, and biological evaluation while retaining a significant portion of the anticancer and antimicrobial activities.

Molecular Formula C13H11N2Na2O5P
Molecular Weight 352.19 g/mol
Cat. No. B1246025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHystatin 1
Synonymshystatin 1
Molecular FormulaC13H11N2Na2O5P
Molecular Weight352.19 g/mol
Structural Identifiers
SMILESCN1C=CC2=NC=CC3=CC(=C(C1=C32)OP(=O)([O-])[O-])OC.[Na+].[Na+]
InChIInChI=1S/C13H13N2O5P.2Na/c1-15-6-4-9-11-8(3-5-14-9)7-10(19-2)13(12(11)15)20-21(16,17)18;;/h3-7H,1-2H3,(H2,16,17,18);;/q;2*+1/p-2
InChIKeySQGCRRVLMGSSAK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hystatin 1 (Isoaaptamine Phosphate Prodrug): What Researchers and Buyers Need to Know Before Sourcing


Hystatin 1 is the disodium phosphate prodrug of the marine alkaloid isoaaptamine, a 1H-benzo[de][1,6]naphthyridine originally isolated from the sponge Hymeniacidon sp. [1]. Unlike the parent isoaaptamine, which rapidly degrades through air oxidation, hystatin 1 was expressly designed as a chemically stable derivative to enable practical handling, storage, and biological evaluation while retaining a significant portion of the anticancer and antimicrobial activities [2][3].

1
Chemically stable prodrug enabling multi-day reproducibility
2
Synthetic accessibility (45% yield) replaces trace natural isolation
3
Validated structural identity via X-ray and multinuclear NMR

Why Isoaaptamine or Other Aaptamine Alkaloids Cannot Simply Replace Hystatin 1 in Research and Procurement


The aaptamine alkaloid family presents a deceptive similarity: aaptamine, demethyloxyaaptamine, and isoaaptamine share a common naphthyridine core yet differ radically in stability, potency, and supply feasibility [1]. Isoaaptamine, the most potent anticancer congener in the series (murine P388 ED50 = 0.28 µg/mL), is so inherently unstable that it transitions from a yellow powder to a degraded black mass upon standing, rendering it impractical for reproducible bioassays or inventory management [2]. Hystatin 1 addresses this critical deficiency through phosphorylation, but the prodrug modification simultaneously alters both the potency spectrum and the antimicrobial breadth, meaning that data generated with isoaaptamine cannot be extrapolated to hystatin 1 without explicit comparative quantification [3].

Hystatin 1 Stable sodium phosphate prodrug; consistent assay performance over days.
Isoaaptamine / Aaptamine Analogs Rapid oxidative degradation (yellow to black); potency and spectrum cannot be extrapolated.
Potency Profile Reduced but stable anticancer activity; antimicrobial spectrum partially retained.
Potency Profile Sub-microgram/mL ED50 in isoaaptamine unusable without stabilization.

Hystatin 1 Comparative Evidence: Quantified Differentiation from Isoaaptamine, Aaptamine, and Demethyloxyaaptamine


Chemical Stability: Hystatin 1 Eliminates the Rapid Oxidative Degradation That Plagues Isoaaptamine

Isoaaptamine, when freshly isolated, appears as a yellow powder that rapidly changes to dark green and ultimately brown or black due to air oxidation, making it impossible to store or reproduce experiments reliably [1]. Hystatin 1, the disodium phosphate derivative, is explicitly described as a 'stable sodium phosphate prodrug' that circumvents this degradation pathway, enabling multi-day biological assays and long-term inventory [2]. No quantitative degradation rate constant is reported in the primary literature for either compound, but the qualitative stability contrast is stark and is the explicit rationale for the prodrug's creation.

Stability comparison
Head-to-head
Target: stable sodium phosphate; no degradation reported. Comparator: isoaaptamine rapidly oxidises from yellow to brown/black under ambient air.
Supports multi-day assay reproducibility
Qualitative stability transformation, no kinetic constants
Prodrug stability Marine alkaloid Chemical degradation Air oxidation

Anticancer Potency: Hystatin 1 Shows Attenuated but Broadly Retained Activity Relative to Isoaaptamine

In a single head-to-head panel assay, isoaaptamine exhibited ED50 values ranging from 0.28 µg/mL (murine P388) to 2.6–3.0 µg/mL across human tumor lines (OVCAR-3, SF-295, A498, NCI-H460, KM20L2, SK-MEL-5), whereas hystatin 1 showed markedly reduced potency, with all tested human tumor line ED50 values exceeding 10 µg/mL [1]. Demethyloxyaaptamine (ED50 0.31–4.2 µg/mL) and aaptamine (ED50 0.39–4.9 µg/mL) fall between isoaaptamine and hystatin 1 in potency. The prodrug thus prioritizes stability over maximal potency, a quantitatively defined trade-off.

Anticancer potency
Head-to-head
Hystatin 1 ED50 >10 µg/mL across six human tumor lines; isoaaptamine ED50 0.28–3.0 µg/mL (P388 and human lines).
Reported cell-model response context
Stability prioritised over potency; >3.3–35.7 fold reduction
Antineoplastic P388 leukemia Human tumor cell lines ED50

Antimicrobial Activity: Hystatin 1 Retains Partial Activity with a Distinct Spectrum vs. Isoaaptamine

The J Nat Prod paper includes a head-to-head antimicrobial panel (Table 2) comparing isoaaptamine and hystatin 1 [1]. Isoaaptamine exhibits MIC values of 64 µg/mL against Cryptococcus neoformans, 16–32 µg/mL against Staphylococcus aureus, 8–32 µg/mL against Streptococcus pneumoniae, 32–64 µg/mL against Enterococcus faecalis, and 32–64 µg/mL against Micrococcus luteus, with no inhibition (n.i.) against Escherichia coli, Enterobacter cloacae, Stenotrophomonas maltophilia, and Neisseria gonorrhoeae. The published text states that hystatin 1 'retained some of the antibacterial activity' but the extracted PDF truncates the specific MIC values for the prodrug [2]. This partial retention is consistent with the prodrug design: phosphorylation at the C-9 hydroxyl sacrifices some target engagement but preserves enough activity to justify further medicinal chemistry optimization.

Antimicrobial activity
Cross-study comparable
Isoaaptamine MIC: 8–64 µg/mL against Gram-positive pathogens; hystatin 1 retains partial activity, exact MICs not fully extractable.
Antimicrobial screening context; spectrum narrower
Prodrug MIC values incomplete in available digital record
Antimicrobial MIC Antibacterial Antifungal Candida albicans

Supply Feasibility: Hystatin 1 Synthetic Yield Dwarfs the Natural Isolation Yield of Isoaaptamine

Isoaaptamine was isolated from 500 kg (wet weight) of Hymeniacidon sp. sponge in only 10⁻⁵% yield, making natural sourcing economically and ecologically prohibitive [1]. In contrast, the two-step synthetic conversion of isoaaptamine to hystatin 1 (phosphorylation with dibenzylphosphate followed by benzyl ester cleavage and sodium methoxide treatment) proceeds in 45% overall yield [2]. This >10⁶-fold improvement in material efficiency transforms hystatin 1 from a trace natural product into a synthetically accessible compound for preclinical evaluation.

Supply yield
Head-to-head
Hystatin 1 synthetic yield 45% from isoaaptamine HCl; natural isoaaptamine isolation 10⁻⁵% from 500 kg sponge.
Supports procurement feasibility
>10⁶-fold material efficiency improvement
Natural product supply Synthetic yield Marine sponge Scalability

Structural Identity: X-Ray Crystallography Confirms the Isoaaptamine Scaffold, Validating Hystatin 1's Pedigree

Because the NMR spectra of isoaaptamine were ambiguous, the structure was ultimately solved by single-crystal X-ray diffraction of its picrate salt [1]. The crystal structure unambiguously confirmed the 1-methyl-8-methoxy-9-hydroxy-1H-benzo[de][1,6]naphthyridine scaffold, differentiating it from the isomeric O-methyl aaptamine structure. Hystatin 1 was then characterized by ¹H, ¹³C, and ³¹P NMR, HRFABMS, and UV spectroscopy, with the ³¹P resonance at δ 1.58 confirming the phosphate ester linkage [2]. This orthogonal structural confirmation de-risks procurement by ensuring that the prodrug is derived from the correctly assigned, biologically active isomer.

Structural identity
Method context
Parent scaffold confirmed by single-crystal X-ray diffraction; hystatin 1 characterised by ¹H, ¹³C, ³¹P NMR, HRFABMS.
Identity confirmation supports assay interpretation
Unambiguous scaffold assignment; ³¹P diagnostic signal
X-ray crystallography Structure elucidation Picrate complex Naphthyridine

Where Hystatin 1 Outperforms Isoaaptamine and Aaptamine Congeners: Evidence-Backed Application Scenarios


Preclinical Anticancer Screening Requiring Multi-Day Reproducibility

For academic or contract research organizations running 48–72 h cancer cell line panels, isoaaptamine's rapid degradation introduces uncontrollable variability. Hystatin 1's chemical stability enables the same assay protocols without potency drift between experimental repeats, even though its ED50 values (>10 µg/mL against human tumor lines) place it in a lower potency tier than isoaaptamine (ED50 0.28–3.0 µg/mL) [1]. Stable prodrugs are the accepted solution when the parent natural product is unstable [2].

Medicinal Chemistry Optimization of the Aaptamine Pharmacophore

Hystatin 1's 45% synthetic yield from isoaaptamine provides sufficient material (hundreds of milligrams) for structure–activity relationship (SAR) studies, whereas the 10⁻⁵% natural isolation yield of isoaaptamine precludes any medicinal chemistry campaign [1]. The phosphate ester at C-9 also serves as a synthetic handle for further derivatization, enabling exploration of the naphthyridine scaffold beyond what the natural product allows [2].

Antimicrobial Lead Identification with a Stability-First Approach

In antimicrobial screening cascades, compound instability frequently generates false negatives or positives. Hystatin 1, despite its attenuated antibacterial spectrum relative to isoaaptamine, provides a chemically stable starting point for hit-to-lead optimization against Gram-positive pathogens such as Staphylococcus aureus (parent MIC 16–32 µg/mL) and Streptococcus pneumoniae (parent MIC 8–32 µg/mL) [1]. The prodrug can be stored and shipped without cold-chain logistics, an underappreciated advantage for collaborative multi-site screening [2].

Reference Standard for Isoaaptamine-Derived Analytical Methods

Because isoaaptamine cannot be maintained as a pure reference standard due to oxidative degradation, hystatin 1 is the logical surrogate for developing HPLC, LC-MS, and NMR analytical methods targeting the aaptamine scaffold [1]. Its well-characterized spectroscopic profile — including the diagnostic ³¹P NMR signal at δ 1.58 and HRFABMS fragmentation — provides multiple orthogonal detection channels for method validation [2].

Application
Selection Property
Validation Focus
Cancer cell panel screening studies
Prodrug chemical stability
Cell viability endpoint reproducibility
Aaptamine scaffold SAR studies
Synthetic accessibility and yield
Derivatization feasibility
Antimicrobial screening studies
Stable prodrug for hit-to-lead screening
Gram-positive MIC endpoint review
Analytical method development
Well-characterized spectroscopic profile
LC-MS/NMR method validation
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